![molecular formula C17H23N3O3 B14429387 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide CAS No. 82559-60-2](/img/structure/B14429387.png)
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions, and a pyrazolyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions. The reaction typically involves heating the mixture to promote cyclization.
Alkylation: The pyrazole ring is then alkylated with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylbutan-2-yl group.
Coupling with Benzamide: The final step involves coupling the alkylated pyrazole with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used to study the interaction of benzamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxy groups and the pyrazolyl group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the pyrazolyl group, making it less complex and potentially less active.
N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide: Lacks the methoxy groups, which may reduce its binding affinity and specificity.
Uniqueness
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide is unique due to the presence of both methoxy groups and the pyrazolyl group, which can enhance its biological activity and binding specificity compared to similar compounds.
Properties
CAS No. |
82559-60-2 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H23N3O3/c1-6-17(2,3)13-10-14(20-19-13)18-16(21)15-11(22-4)8-7-9-12(15)23-5/h7-10H,6H2,1-5H3,(H2,18,19,20,21) |
InChI Key |
KHEHDYDAUMCQBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=NN1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


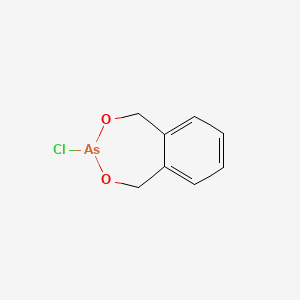
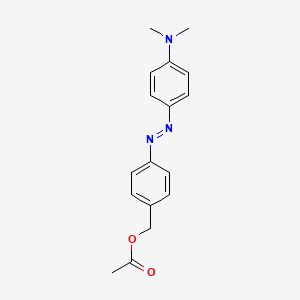
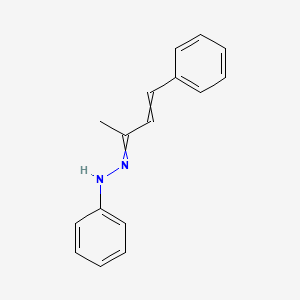
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
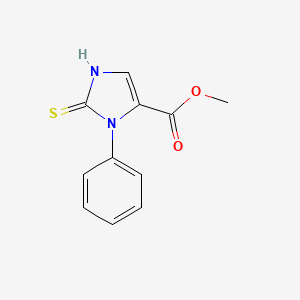
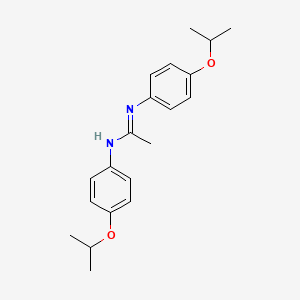
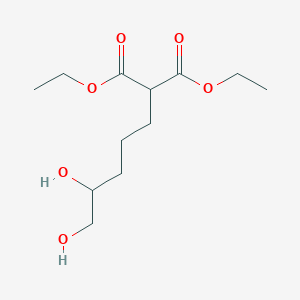

propanedioate](/img/structure/B14429364.png)
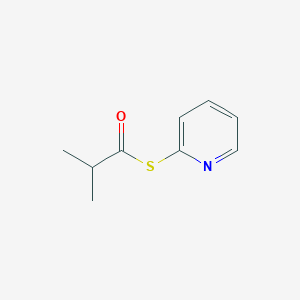
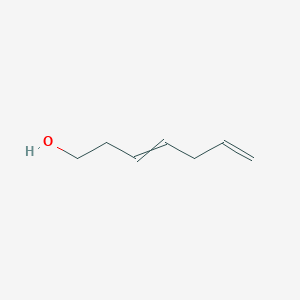


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
